2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide, also known as D609, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of the enzyme phosphatidylcholine-specific phospholipase C (PC-PLC), which plays an important role in signal transduction and membrane trafficking.
Scientific Research Applications
Synthesis and Antitumor Activity
- Compounds incorporating structures similar to the query chemical, specifically those bearing heterocyclic rings and acetamide derivatives, have been synthesized and evaluated for their potential antitumor activities. For instance, a study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Photocatalytic Oxidation Studies
- Research into the photocatalytic oxidation of chlorophenols has provided insights into the degradation pathways of environmental pollutants. A study focused on 2,4-dichlorophenol's oxidation by CdS, revealing different oxidation mechanisms based on the pH and the presence of thioacetamide, underscores the complexity of interactions within these systems (Tang & Huang, 1995).
Antimicrobial and Antifungal Activities
- Novel triazole compounds containing thioamide groups have been synthesized and tested for their biological activities, showcasing antifungal and plant growth regulating properties. This emphasizes the potential of structurally related compounds in developing new antibacterial and antifungal agents (Fa-qian et al., 2005).
Anticonvulsant Evaluation
- The synthesis and evaluation of indoline derivatives of aryloxadiazole amine and benzothiazole acetamide highlight their potential in anticonvulsant applications. One study revealed significant activity against seizures, suggesting the relevance of acetamide derivatives in neurological research (Nath et al., 2021).
Photovoltaic and Optical Studies
- Investigations into the spectroscopic and quantum mechanical properties of benzothiazolinone acetamide analogs have explored their potential in dye-sensitized solar cells (DSSCs). This work highlights the efficiency of these compounds in light harvesting and electron injection processes, demonstrating their utility in renewable energy technologies (Mary et al., 2020).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c20-16-5-7-17(8-6-16)23-12-19(22)21-11-14-3-1-2-4-18(14)15-9-10-24-13-15/h1-10,13H,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCANBRCQFQHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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